5-Bromo-3-(bromomethyl)-2-chlorothiophene

Description

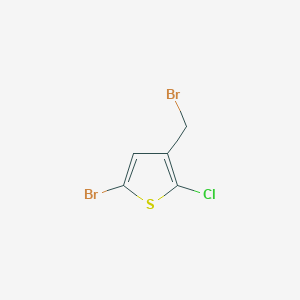

5-Bromo-3-(bromomethyl)-2-chlorothiophene (C₅H₃Br₂ClS) is a halogenated thiophene derivative characterized by bromine and chlorine substituents on the aromatic thiophene ring. The compound features a bromomethyl group at position 3, a bromine atom at position 5, and a chlorine atom at position 2 (Figure 1).

Properties

IUPAC Name |

5-bromo-3-(bromomethyl)-2-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClS/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFLERACBBNACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CBr)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717910 | |

| Record name | 5-Bromo-3-(bromomethyl)-2-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185727-35-8 | |

| Record name | 5-Bromo-3-(bromomethyl)-2-chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185727-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-(bromomethyl)-2-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The targets in this case would be the palladium catalyst and the organoboron reagents .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 5-Bromo-3-(bromomethyl)-2-chlorothiophene would likely interact with its targets through a series of steps. First, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

For instance, 5-bromo-3,4-dihydroxybenzaldehyde has been reported to promote hair growth through activation of Wnt/β-Catenin and autophagy pathways and inhibition of TGF-β pathways .

Result of Action

For example, 5-bromo-3,4-dihydroxybenzaldehyde has been reported to promote hair growth .

Biological Activity

5-Bromo-3-(bromomethyl)-2-chlorothiophene is a thiophene derivative that has garnered attention for its diverse biological activities. This compound, with the chemical formula C5H4Br2ClS, is characterized by its bromine and chlorine substituents, which significantly influence its reactivity and biological properties. The following sections detail its synthesis, biological activities, and relevant research findings.

The synthesis of this compound typically involves halogenation reactions of thiophene derivatives. The presence of multiple halogens allows for further functionalization through cross-coupling reactions, such as the Suzuki reaction, which can yield various aryl-substituted thiophenes with enhanced biological activities .

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1185727-35-8 |

| Molecular Formula | C5H4Br2ClS |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Log P (partition coefficient) | 2.25 to 4.19 |

Antibacterial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antibacterial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, compounds derived from similar structures demonstrated IC50 values ranging from 51.4 to 79.13 µg/mL against E. coli, indicating potent antibacterial activity .

Antioxidant Activity

The antioxidant capabilities of thiophene derivatives are also noteworthy. Studies have demonstrated that these compounds can scavenge free radicals and inhibit oxidative stress in biological systems. The antioxidant activity is often measured using assays that evaluate the ability to reduce reactive oxygen species (ROS) or inhibit lipid peroxidation .

Leishmanicidal Activity

Another area of interest is the leishmanicidal activity of related thiophene derivatives. Compounds similar to this compound have shown promising results against Leishmania infantum, with effective doses in the low micromolar range (ED50 values between 0.45 to 1.27 µM) and high selectivity indexes . This suggests potential for developing new treatments for leishmaniasis.

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or cellular targets. For example, some studies suggest that thiophene derivatives may inhibit trypanothione reductase (TryR), an enzyme critical for the survival of L. infantum, thereby providing a targeted approach for treating leishmaniasis .

Case Studies

- Antibacterial Efficacy : A study evaluated various substituted thiophenes against E. coli and found that specific substitutions significantly enhanced antibacterial potency, with the most active compound achieving an IC50 value of 51.4 µg/mL .

- Leishmanicidal Activity : In another investigation, a series of selenocyanate derivatives derived from brominated thiophenes were tested against Leishmania infantum. The study highlighted several compounds with high efficacy and low cytotoxicity in human cells, suggesting a promising therapeutic index for further development .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

5-Bromo-3-(bromomethyl)-2-chlorothiophene serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The presence of both bromomethyl and chloro substituents enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

Synthetic Routes

The synthesis typically involves bromomethylation of 2-chlorothiophene using reagents such as paraformaldehyde and hydrobromic acid under reflux conditions. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that compounds derived from this thiophene can inhibit the growth of various cancer cell lines, suggesting its utility in drug development . For instance, it has been reported to act as an alkylating agent in the synthesis of antifungal compounds, enhancing their efficacy against resistant strains.

Mechanism of Action

The compound's mechanism of action involves its electrophilic bromomethyl group, which can react with nucleophilic sites in biological molecules. This interaction may lead to covalent bond formation, altering the function of target molecules and contributing to its biological activity.

Material Science

Conductive Polymers and Advanced Materials

In materials science, this compound is used in the production of conductive polymers and photoresponsive dyes. Its unique electronic properties make it valuable for developing advanced materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Polymerization Studies

Recent developments have focused on synthesizing regioregular thiophene-based conjugated polymers using this compound as a precursor. These polymers exhibit desirable optical and electronic properties for applications in sensors and electronic devices .

Case Studies

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Reactivity : The bromomethyl group in this compound may facilitate nucleophilic substitution reactions, whereas analogues like 3-Bromo-2-chlorothiophene are more suited for electrophilic aromatic substitution .

- Applications : Thiophene derivatives with sulfonamide or acetyl groups (e.g., 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide) show promise in medicinal chemistry, while simpler halogenated thiophenes are used in materials science .

- Synthesis Challenges: The discontinued status of the target compound may reflect difficulties in introducing multiple bulky halogens on the thiophene ring, a hurdle less pronounced in benzene-based analogues .

Preparation Methods

Halogenation and Functionalization Strategy

The synthesis of 5-Bromo-3-(bromomethyl)-2-chlorothiophene typically involves:

- Starting from 2-chlorothiophene or related thiophene derivatives.

- Selective bromination at the 5-position of the thiophene ring.

- Introduction of a bromomethyl group at the 3-position.

This sequence requires control over regioselectivity to avoid undesired substitution patterns.

Preparation of 5-Bromo-2-chlorothiophene Precursors

According to recent developments, 5-bromo-2-chlorothiophene derivatives can be prepared via halogenation of 2-chlorothiophene or related intermediates. One-pot methods for chlorinated thiophene derivatives involve:

- Chlorination of 2-thiophenecarboxaldehyde to produce 5-chloro-2-thiophenecarboxaldehyde intermediates.

- Subsequent functionalization without isolation of intermediates to improve efficiency and yield.

Although this patent focuses on chlorinated thiophene carboxylic acids, the halogenation principles and reaction conditions (temperature control between -10 to 30 °C, controlled addition of chlorine gas, and use of sodium hydroxide solution) provide a foundation for preparing halogenated thiophenes with high purity and yield.

Bromomethylation of 5-Bromo-2-chlorothiophene

The critical step for synthesizing this compound is the introduction of the bromomethyl group at the 3-position. This is commonly achieved via bromomethylation reactions involving:

- Treatment of 5-bromo-2-chlorothiophene with bromomethylating agents such as bromomethyl halides or formaldehyde-bromide complexes.

- Use of Lewis acids or radical initiators to facilitate substitution at the 3-position.

While direct literature on this exact compound's bromomethylation is limited in the provided search results, analogous procedures for thiophene derivatives involve radical bromomethylation or electrophilic substitution under controlled conditions to ensure regioselectivity.

Cross-Coupling and Catalytic Methods

Transition metal-catalyzed cross-coupling reactions are widely used for functionalizing thiophene derivatives. For example:

- Kumada–Tamao–Corriu cross-coupling using palladium catalysts enables coupling of aryl halides and thienyl Grignard reagents, which can be adapted for preparing substituted thiophenes like this compound.

- Selective Suzuki cross-coupling reactions have been used for 2-bromo-5-chlorothiophene derivatives, indicating the feasibility of selective functionalization on halogenated thiophene rings.

These catalytic methods offer routes to prepare thiophene derivatives with specific substitution patterns, potentially including bromomethyl groups through subsequent functional group transformations.

Summary Table of Preparation Method Features

| Aspect | Details |

|---|---|

| Starting Materials | 2-chlorothiophene, 5-bromo-2-chlorothiophene intermediates |

| Key Reactions | Selective bromination, bromomethylation, transition metal-catalyzed cross-coupling |

| Reaction Conditions | Temperature control (-10 to 30 °C), controlled addition of halogens, use of bases/acids |

| Catalysts | Palladium complexes (e.g., Pd(PPh3)2Cl2), Nickel catalysts |

| Purification | Recrystallization, solvent extraction (dichloromethane, chloroform) |

| Yield and Purity | High yields (50-90% range in related thiophene syntheses), purity >90% by HPLC |

| Practical Handling | Stock solution preparation in DMSO, PEG300, Tween 80, corn oil for in vivo/in vitro uses |

Research Findings and Considerations

- The regioselectivity of halogenation and bromomethylation is critical; controlling reaction temperature and reagent addition rates improves selectivity and yield.

- One-pot methods reduce intermediate isolation steps, increasing efficiency.

- Transition metal catalysis allows for further functionalization and polymerization of thiophene derivatives.

- Purification and solvent choice impact the final product purity significantly.

- Detailed stock solution preparation protocols facilitate reproducibility in research applications.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-3-(bromomethyl)-2-chlorothiophene, and what factors influence yield optimization?

The synthesis typically involves bromination and functionalization of thiophene derivatives. A common approach is sequential halogenation using reagents like N-bromosuccinimide (NBS) or bromine in the presence of catalysts (e.g., FeCl₃ or AlCl₃). For example, bromomethylation at the 3-position may require controlled temperatures (e.g., 0–25°C) to avoid over-bromination. Yield optimization depends on reaction stoichiometry, solvent choice (e.g., DMF or DCM), and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- ¹H/¹³C NMR : Expect signals for aromatic protons (δ 6.5–7.5 ppm) and methylene protons (Br–CH₂–, δ 4.0–4.5 ppm). Chlorine and bromine substituents cause deshielding and splitting patterns .

- Mass Spectrometry : Molecular ion peaks at m/z ~264 (M⁺) with isotopic patterns characteristic of Br and Cl .

- X-ray Crystallography : Used to confirm planar thiophene ring geometry and halogen positioning, as demonstrated in related bromothiophene structures .

Q. What are the best practices for storing this compound to prevent degradation?

Store the compound at ≤4°C in airtight, light-resistant containers under inert gas (e.g., argon). Decomposition products may include dehalogenated thiophenes or hydrolyzed derivatives (e.g., hydroxymethyl analogs), detectable via TLC or HPLC .

Advanced Research Questions

Q. How does the presence of multiple halogens influence the compound’s reactivity in cross-coupling reactions, and what methodological adjustments are necessary?

The bromine and chlorine substituents create steric and electronic effects. Bromine at the 5-position is more reactive in Suzuki couplings, while the bromomethyl group may undergo elimination. Use Pd catalysts (e.g., Pd(PPh₃)₄) with bulky ligands to suppress side reactions. Electrochemical studies on similar bromothiophenes suggest controlled potentials (~−1.5 V vs. Ag/AgCl) can selectively reduce specific halogens .

Q. What are the common sources of data contradictions in studies involving this compound, such as divergent reaction outcomes or characterization discrepancies?

- Purity Variability : Commercial batches may vary in purity (>95% vs. >98%), affecting reaction reproducibility .

- Reaction Conditions : Small-scale vs. industrial protocols (e.g., solvent volume ratios or heating methods) can alter yields .

- Analytical Limitations : Overlapping NMR signals or insufficient resolution in mass spectrometry may lead to misassignment of structures .

Q. How can computational modeling (e.g., DFT) predict the electronic properties or regioselectivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations reveal electron-deficient regions at the 5-bromo and 2-chloro positions, making them susceptible to nucleophilic attack. HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, aligning with experimental observations in SNAr reactions. Software like Gaussian or ORCA can model transition states to predict regioselectivity .

Q. What strategies mitigate challenges in synthesizing derivatives via C–H activation, given the steric hindrance from the bromomethyl group?

Use directing groups (e.g., pyridine or carbonyl) to facilitate metalation at less hindered positions. Photoredox catalysis under mild conditions (e.g., Ru(bpy)₃²⁺/visible light) has been effective for functionalizing bromothiophenes without requiring high temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.